2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-14-4-6-15(7-5-14)23-17(28)13-27-21(29)19-20(18(25-27)16-3-2-12-31-16)32-22(24-19)26-8-10-30-11-9-26/h2-7,12H,8-11,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWPSVOSGKGFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide is a member of the thiazolo[4,5-d]pyridazine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.5 g/mol. The structure includes a morpholino group and a thiophene moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 1021078-26-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Key steps include the formation of the thiazole-pyridazine core and subsequent modifications to introduce the morpholino and acetamide functional groups. Specific reagents such as phosphorus pentasulfide are often employed in the synthesis process.
Anticancer Properties
Research indicates that compounds within this class exhibit significant anticancer activities. For example, related thiazolo[4,5-d]pyridazine derivatives have shown potent inhibition against various cancer cell lines. A study reported an IC50 value in the low nanomolar range for several derivatives against PI3K isoforms, suggesting strong potential for targeting cancer cells.
The mechanism of action appears to involve inhibition of key signaling pathways associated with cancer proliferation. Specifically, compounds have been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cell growth and survival pathways. The structure-activity relationship (SAR) studies revealed that modifications in the aryl substituents significantly affect potency.
Anti-inflammatory Activity
In addition to anticancer effects, the compound has demonstrated anti-inflammatory properties. In vivo studies using models such as the acetic acid-induced writhing test have shown that derivatives can reduce inflammation and pain responses effectively.
Case Studies
- Study on PI3K Inhibition : A series of thiazolo[4,5-d]pyridazine derivatives were synthesized and tested for PI3K inhibition. The lead compound exhibited an IC50 value of 3.6 nM against PI3Kα, indicating its potential as a therapeutic agent for cancer treatment .
- Anti-inflammatory Testing : Another study evaluated several derivatives in animal models for their analgesic and anti-inflammatory effects. Results indicated significant reduction in inflammation comparable to established anti-inflammatory drugs .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis requires precise control of reaction parameters. Key steps include:
- Cyclization : Use phosphorus pentasulfide under anhydrous conditions (60–80°C, 6–8 hours) to form the thiazolo-pyridazine core .
- Acylation : React intermediates with chloroacetyl chloride in dichloromethane with triethylamine as a base (0–5°C, 2 hours) .
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Monitor reaction progress with TLC and optimize stoichiometry to minimize side products .
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Use and NMR in DMSO-d6 to verify substituent positions (e.g., morpholino proton signals at δ 3.4–3.7 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H] at m/z 495.12) and fragmentation patterns .
- XRD (if crystalline) : Resolve 3D conformation to validate thiophene and acetamide orientations .
Q. What initial biological assays are recommended to screen its pharmacological potential?
- Methodological Answer : Prioritize cell-based and enzymatic assays:
- Anticancer : Test cytotoxicity against HeLa or MCF-7 cells (IC via MTT assay, 48–72 hours) .
- Anti-inflammatory : Measure COX-2 inhibition using ELISA (compare to celecoxib as a positive control) .
- Antimicrobial : Use agar diffusion against S. aureus and E. coli (MIC determination via broth microdilution) .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or reduce off-target effects?
- Methodological Answer :
- Substituent Replacement : Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF) to modulate lipophilicity and receptor binding .
- Scaffold Hybridization : Fuse with pyrazolo[1,5-a]pyrazine cores to diversify interaction sites .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR) to predict binding affinities pre-synthesis .
Q. What strategies are effective for identifying its primary biological targets?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate bound proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition (IC < 1 µM suggests high potency) .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis or DNA repair genes) .
Q. How should researchers design in vivo studies to evaluate efficacy and toxicity?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg (IP or oral) in nude mice with HT-29 tumors; measure tumor volume weekly .
- Pharmacokinetics : Assess plasma half-life (LC-MS/MS) and tissue distribution (e.g., liver/kidney accumulation) .
- Toxicology : Monitor serum ALT/AST levels and histopathology of major organs after 28-day repeated dosing .
Q. What methodologies address stability challenges under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via UPLC-QTOF .
- Cyclic DSC/TGA : Determine thermal stability (decomposition >200°C suggests suitability for oral formulations) .
- Lyophilization : Improve aqueous solubility by formulating with cyclodextrins (phase solubility studies) .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Reproducibility Checks : Verify compound purity (≥95% by HPLC) and cell line authenticity (STR profiling) .
- Assay Standardization : Use identical ATP concentrations in kinase assays to minimize variability .
- Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining if MTT data is inconclusive .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
